molecular formula C24H16N4O6S B14953816 (2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14953816
M. Wt: 488.5 g/mol
InChI Key: LFIJNOUHYISDDG-BKUYFWCQSA-N
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Description

The compound (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with a unique structure that incorporates multiple functional groups, including methoxyphenyl, nitrophenyl, furan, and thiazolotriazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the thiazolotriazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan and nitrophenyl groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck coupling.

    Methoxyphenyl group attachment: This step may involve nucleophilic substitution or other suitable reactions to attach the methoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Optimization of reaction conditions: This includes temperature, solvent, and catalyst selection to maximize efficiency.

    Purification techniques: Methods such as recrystallization, chromatography, or distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under suitable conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted derivatives.

Scientific Research Applications

(2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its combination of multiple functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H16N4O6S

Molecular Weight

488.5 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16N4O6S/c1-33-15-8-6-14(7-9-15)12-18-22(29)25-24-27(26-18)23(30)21(35-24)13-16-10-11-20(34-16)17-4-2-3-5-19(17)28(31)32/h2-11,13H,12H2,1H3/b21-13-

InChI Key

LFIJNOUHYISDDG-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=NC2=O

Origin of Product

United States

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